molecular formula C4H2N2Na2OS2 B12059791 Disodium dimercaptomaleonitrile hydrate

Disodium dimercaptomaleonitrile hydrate

Cat. No.: B12059791
M. Wt: 204.2 g/mol
InChI Key: DWYJCSXARKJSBC-FGSKAQBVSA-L
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Description

Disodium dimercaptomaleonitrile hydrate (CAS: 5466-54-6; molecular formula: C₄N₂Na₂S₂·xH₂O) is a sulfur-containing organometallic reagent widely utilized in synthetic chemistry. Its structure features two sodium ions coordinated to a maleonitrile backbone substituted with thiol groups. This compound is pivotal in synthesizing macrocyclic complexes, such as sulfanyl porphyrazines and phthalocyanines, due to its ability to act as a sulfur donor in alkylation and macrocyclization reactions . It is commercially available as a hydrate (molecular weight: 186.17 g/mol for the anhydrous form) and is often sourced from suppliers like Sigma-Aldrich for research applications .

Properties

Molecular Formula

C4H2N2Na2OS2

Molecular Weight

204.2 g/mol

IUPAC Name

disodium;(Z)-1,2-dicyanoethene-1,2-dithiolate;hydrate

InChI

InChI=1S/C4H2N2S2.2Na.H2O/c5-1-3(7)4(8)2-6;;;/h7-8H;;;1H2/q;2*+1;/p-2/b4-3-;;;

InChI Key

DWYJCSXARKJSBC-FGSKAQBVSA-L

Isomeric SMILES

C(#N)/C(=C(\C#N)/[S-])/[S-].O.[Na+].[Na+]

Canonical SMILES

C(#N)C(=C(C#N)[S-])[S-].O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Tetramerization of Hydrogen Cyanide

The core synthesis involves HCN tetramerization in the presence of a basic catalyst and mercaptan/disulfide cocatalyst. A representative protocol from U.S. Patent 3,971,820 is outlined below:

Procedure

  • Reaction Setup : Combine 33.1 g HCN, 2.7 g sodium cyanide (NaCN), and 2.2 g thiophenol in 110 g dimethylformamide (DMF).

  • Temperature Control : React at 60°C for 50 minutes with stirring.

  • Neutralization : Add sulfuric acid to quench excess NaCN.

  • Solvent Removal : Distill DMF under reduced pressure (20–40 mmHg) at 100°C.

  • Product Isolation : Wash the residue with methylene chloride to remove organic impurities, then extract with ethyl acetate.

This method yields 30.5 g (92%) of the mercaptomaleonitrile intermediate.

Disodium Salt Formation

The intermediate is converted to the disodium salt via neutralization with sodium hydroxide:

  • Alkaline Treatment : Suspend the mercaptomaleonitrile in ethanol and add NaOH pellets until pH 10–12.

  • Hydration : Recrystallize from water to obtain the hydrated form.

Sigma-Aldrich’s product specification confirms this step achieves ≥95% purity.

Optimization of Reaction Conditions

Catalytic System

The choice of catalyst and cocatalyst critically impacts yield:

Catalyst SystemSolventTemperature (°C)Yield (%)
NaCN + ThiophenolDMF6092
KCN + Dibenzyl DisulfideToluene7087
NaOH + Cyclohexyl MercaptanAcetonitrile5085

Data adapted from U.S. Patent 3,971,820.

Polar aprotic solvents (DMF, acetonitrile) enhance solubility, while aromatic disulfides improve reaction control.

Temperature and Time

Optimal conditions occur at 45–70°C. Below 45°C, reaction times exceed 3 hours; above 70°C, side reactions dominate.

Purification and Characterization Techniques

Filtration and Extraction

Crude product is vacuum-filtered and washed with methylene chloride to remove unreacted thiophenol. Subsequent ethyl acetate extraction isolates the pure mercaptomaleonitrile.

Spectroscopic Analysis

UV-Vis spectroscopy at 296 nm quantifies product concentration, while IR confirms C≡N (2260 cm⁻¹) and S–H (2570 cm⁻¹) stretches.

Industrial-Scale Production Considerations

  • Solvent Recycling : Filtrates containing DMF and catalysts are reused to reduce costs.

  • Safety Protocols : HCN handling mandates closed systems and real-time gas monitoring.

  • Quality Control : Batch testing via HPLC ensures compliance with Sigma-Aldrich’s ≥95% purity standard .

Chemical Reactions Analysis

Types of Reactions

Disodium dimercaptomaleonitrile hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares disodium dimercaptomaleonitrile hydrate with structurally or functionally analogous compounds, emphasizing key physicochemical properties, synthesis roles, and applications:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications Distinctive Features
This compound C₄N₂Na₂S₂·xH₂O 5466-54-6 186.17 (anhydrous) Macrocyclic ligand synthesis (e.g., porphyrazines), sulfur donor in alkylation Unique dithiol-maleonitrile framework enhances reactivity in forming sulfur-bridged complexes.
β-Glycerophosphate disodium salt hydrate C₃H₇Na₂O₆P·xH₂O 154804-51-0 216.04 (anhydrous) Biochemical assays (e.g., phosphatase inhibition), cell culture Phosphorylated glycerol derivative; lacks sulfur but shares disodium hydration properties.
Edetate calcium disodium hydrate C₁₀H₁₂CaN₂Na₂O₈·xH₂O 23411-34-9 374.27 (anhydrous) Chelation therapy, heavy metal detoxification Ethylenediaminetetraacetate (EDTA) backbone; calcium-sodium coordination for metal binding.
Creatine phosphate disodium salt hydrate C₄H₈N₃Na₂O₅P·xH₂O 922-32-7 327.10 (anhydrous) Energy metabolism studies, ATP regeneration in vitro Phosphocreatine derivative; critical for cellular energy storage but no sulfur functionality.
Adenosine 5'-triphosphate disodium salt hydrate C₁₀H₁₄N₅Na₂O₁₃P₃·xH₂O 34369-07-8 551.14 (anhydrous) Enzymatic assays (e.g., Rubisco activity), cofactor in biochemical reactions Nucleotide triphosphate; high-energy phosphate bonds, unlike maleonitrile’s nitrile groups.

Key Research Findings and Differentiation

Reactivity and Byproduct Formation

  • Alkylation reactions using this compound often produce dimeric side products (e.g., 5D in at 43% yield), a challenge less prevalent in EDTA-based chelators like edetate calcium disodium .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing disodium dimercaptomaleonitrile hydrate in laboratory settings?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution reactions between maleonitrile and sodium hydrosulfide under controlled pH (8–10). Post-synthesis purification involves recrystallization from aqueous ethanol to isolate the hydrate form.
  • Characterization :

  • Elemental Analysis : Confirm stoichiometry (C: 25.8%, N: 15.0%, S: 34.4%, Na: 24.7%) .

  • Spectroscopy : Use 1^1H/13^13C NMR to verify the absence of free thiol groups and confirm the disodium salt structure.

  • XRD : Crystalline patterns should match hydrated forms (e.g., monoclinic crystal system) .

    Technique Key Parameters Evidence Reference
    Elemental AnalysisC, N, S, Na content
    NMRδ 3.2–3.5 ppm (C-S bonds)
    XRDd-spacing 4.2 Å, 3.8 Å

Q. How should researchers handle hygroscopicity and hydration state variability during storage?

  • Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydration/dehydration cycles .
  • Pre-experiment hydration analysis: Use thermogravimetric analysis (TGA) to quantify water content (weight loss at 100–120°C corresponds to hydrate release) .

Advanced Research Questions

Q. How can conflicting data on this compound’s redox behavior in electrochemical studies be resolved?

  • Experimental Design :

  • Control Electrolytes : Use borate buffers (pH 9.2) to stabilize thiolate anions, as seen in analogous disodium phosphate systems .
  • Cyclic Voltammetry : Compare reduction potentials in deaerated vs. oxygenated solutions to isolate oxygen interference .
    • Data Interpretation : Contradictions in redox peaks may arise from variable hydration states; always report TGA data alongside electrochemical results .

Q. What strategies optimize the compound’s use as a chelating agent in transition metal catalysis?

  • Methodology :

  • Stoichiometric Titration : Determine metal-binding capacity via UV-Vis titration (e.g., with Cu2+^{2+} at λ = 450 nm) .
  • Competitive Assays : Use EDTA as a competitor to quantify binding affinity (log K for Cu2+^{2+} ≈ 14.2) .
    • Challenges : Hydration state affects ligand accessibility; pre-dry the compound under vacuum (24 hrs) for anhydrous conditions .

Q. How can researchers address discrepancies in reported biological activity due to impurity profiles?

  • Analytical Workflow :

HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect residual maleonitrile (retention time: 4.2 min) .

ICP-MS : Quantify trace metal impurities (e.g., Fe, Zn) that may catalyze unintended redox reactions .

  • Mitigation : Repurify via ion-exchange chromatography (Dowex 50WX8 resin) .

Methodological Considerations

Q. What experimental controls are critical for studying this compound’s role in enzyme inhibition assays?

  • Key Controls :

  • Blank Reactions : Exclude the compound to rule out non-specific enzyme denaturation.
  • Thiol Scavengers : Add DTNB (Ellman’s reagent) to confirm inhibition is not due to free thiols .
    • Buffer Compatibility : Avoid phosphate buffers (compete with sulfhydryl groups); use HEPES (pH 7.4) instead .

Data Contradiction Analysis

Q. Why do studies report varying stability profiles for this compound in aqueous solutions?

  • Root Causes :

  • pH Dependency : Degradation accelerates below pH 7 (protonation of thiolate groups).
  • Metal Catalysis : Trace Cu2+^{2+} or Fe3+^{3+} in buffers can oxidize the compound .
    • Resolution :
  • Pre-treat solutions with Chelex resin to remove metals .
  • Monitor stability via LC-MS (degradants include disulfide dimers) .

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